Home > Products > Building Blocks P8825 > 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine - 937603-85-5

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine

Catalog Number: EVT-1628778
CAS Number: 937603-85-5
Molecular Formula: C14H15N3
Molecular Weight: 225.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

Compound Description: This compound, also known as sertraline imine, serves as a crucial intermediate in the synthesis of Sertraline hydrochloride (Zoloft). It plays a pivotal role in developing a cleaner, more efficient, and environmentally friendly process for synthesizing Sertraline, a medication widely prescribed for treating depression and anxiety. []

Relevance: Though not directly containing a pyridine ring like 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine shares structural similarities in its fused ring system. Both compounds feature a 3,4-dihydro-naphthalene core. This shared structural motif suggests potential similarities in their chemical behavior and interactions with biological targets, making this compound relevant for comparison and understanding the structure-activity relationships of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine. []

(1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate

Compound Description: This compound is a key intermediate in the synthesis of Sertraline hydrochloride (Zoloft). []

Relevance: This compound, similar to N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, is a key intermediate in the synthesis of Sertraline hydrochloride (Zoloft). These compounds exemplify synthetic pathways and structural modifications within a family of compounds relevant to the potential therapeutic applications of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine. The presence of a 3,4-dihydro-naphthalene core in both compounds further reinforces their structural connection to the target compound. []

6-Chloro-7-sulfamoyl- and 7-Chloro-6-sulfamoyl-1(2H)-phthalazinones

Compound Description: This series of compounds, represented as 1 and 2, combines structural elements from furosemide (a diuretic) and hydralazine (a vasodilator). They demonstrate diuretic and saluretic effects comparable to chlorothiazide but with a more favorable sodium-potassium excretion ratio. []

Relevance: Although their core structure differs from 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine, the 6-chloro-7-sulfamoyl- and 7-chloro-6-sulfamoyl-1(2H)-phthalazinones are noteworthy due to their combined pharmacological properties. They illustrate the potential for designing compounds with dual mechanisms of action, a concept that might be applicable to research related to 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine. The presence of a fused heterocyclic ring system containing nitrogen in both these compounds and the target compound further highlights their relevance in understanding structure-activity relationships. []

6-Chloro-7-sulfamoyl- and 7-Chloro-6-sulfamoyl-3,4-dihydo-1(2H)-phthalazinones

Compound Description: These compounds, designated as series 3 and 4, are structurally similar to series 1 and 2 mentioned above but with a partially saturated phthalazinone ring system. Notably, series 3 exhibits diuretic and saluretic properties, while series 4 shows minimal activity. []

Relevance: These compounds highlight the impact of even subtle structural variations, such as the saturation level in the ring system, on biological activity. This emphasizes the need for precise structural modifications when exploring the structure-activity relationships of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine. Understanding how such changes influence activity in this related series could provide valuable insights for optimizing the target compound's properties. []

2,4-Diphenyl-6-(3-maleoyliminophenyl)-3,4-dihydro-s-tetrazin-1(2H)-yl

Compound Description: This compound, denoted as 6, serves as a precursor for synthesizing polymers with stable free radicals. These polymers find applications in various fields, including materials science and electronics, due to their unique electronic and magnetic properties. []

Relevance: Though not directly related to the biological activity of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine, 2,4-Diphenyl-6-(3-maleoyliminophenyl)-3,4-dihydro-s-tetrazin-1(2H)-yl highlights the broader chemical versatility of compounds with a dihydro-heterocycle core. This compound's ability to form stable radicals suggests potential applications in materials science. []

3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides

Compound Description: This class of compounds exhibits potent inhibitory activity against EGFR kinase, a crucial target in cancer therapy. These compounds show promise as potential anticancer agents, particularly against non-small-cell lung tumors. []

Relevance: Although structurally distinct from 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine, the 3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides demonstrate the significance of exploring diverse heterocyclic scaffolds in drug discovery. This research underscores the potential of exploring similar chemical space around 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine to identify compounds with desirable biological profiles. []

4-Amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Compound Description: This compound serves as a versatile building block in organic synthesis. [, , ]

Relevance: This compound has been utilized in synthesizing various derivatives, including Schiff bases, highlighting its versatility in constructing diverse structures. This versatility could be leveraged to create a library of compounds structurally related to 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine, enabling the exploration of its structure-activity relationships. [, , ]

(E)-4-(2-Chlorobenzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CBMTDT)

Compound Description: This organic compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. It functions as a mixed-type inhibitor, effectively reducing the corrosion rate by adsorbing onto the metal surface and forming a protective barrier. []

Relevance: Although its application as a corrosion inhibitor differs from the potential biological activities of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine, (E)-4-(2-Chlorobenzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CBMTDT) is derived from the same base structure as other compounds mentioned above: 4-Amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. This connection underscores the value of exploring chemical modifications to a common scaffold for diverse applications. []

4-(2-Hydroxybenzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (HMTDT)

Compound Description: HMTDT is a key component in developing a highly selective and sensitive europium ion-selective electrode. This electrode finds applications in various analytical procedures, such as determining europium concentration in diverse samples. []

Relevance: Like other related compounds, 4-(2-Hydroxybenzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (HMTDT) originates from the base structure 4-Amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, highlighting the versatility of this scaffold for different applications. []

3,4-Dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran (CR-6)

Compound Description: CR-6 is a potent lipid peroxidation inhibitor and nitric oxide scavenger. It is currently undergoing phase II clinical trials for its potential as an antitumor agent. []

Overview

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is a heterocyclic compound characterized by the presence of both quinoline and pyridine structures. This compound is of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for drug development and other scientific applications.

Source

This compound can be synthesized through various organic reactions involving quinoline and pyridine derivatives. The initial precursor compounds are typically sourced from commercially available chemicals or synthesized through established organic synthesis methods.

Classification

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as an amine due to the presence of an amino group in its structure.

Synthesis Analysis

Methods

The synthesis of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions.

Technical Details

  1. Starting Materials: The synthesis often begins with 3,4-dihydroquinoline and pyridine derivatives.
  2. Reaction Conditions: The reaction can be carried out in solvents such as ethanol or methanol, often requiring a catalyst to facilitate the cyclization process.
  3. Optimization: Reaction conditions such as temperature, time, and concentration are optimized to maximize yield and purity.
Molecular Structure Analysis

Data

  • Molecular Formula: C_{12}H_{12}N_{2}
  • Molecular Weight: Approximately 200.24 g/mol
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form quinoline derivatives.
  2. Reduction: Reduction reactions can yield various dihydroquinoline derivatives.
  3. Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, leading to diverse substituted derivatives.

Technical Details

  • Common Reagents:
    • Oxidizing Agents: Potassium permanganate, chromium trioxide.
    • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
    • Substitution Reagents: Amines or thiols for nucleophilic substitution.
Mechanism of Action

The mechanism of action for 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine involves its interaction with specific molecular targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
  2. Receptor Modulation: It may interact with receptors to modulate signaling pathways, influencing various biological processes.

These interactions are facilitated by the compound's structural features that allow it to form specific bonds with its targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as ethanol and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of amines and heterocycles, allowing for various functional group transformations.
Applications

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine has several scientific uses:

  1. Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor and therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
  2. Biological Research: Utilized in studies related to enzyme activity modulation and receptor binding assays.
  3. Material Science: Explored for its properties in developing new materials with specific electronic or optical characteristics.

This compound's unique combination of structural features makes it valuable for ongoing research across multiple scientific disciplines.

Introduction to Heterocyclic Frameworks in Medicinal Chemistry

Heterocyclic compounds constitute the structural backbone of approximately 85% of all clinically approved pharmaceuticals, with nitrogen-containing heterocycles representing a preeminent class due to their versatile bioactivity profiles and prevalence in biological systems [7] [10]. Among these, quinoline and pyridine scaffolds emerge as privileged structures, demonstrating exceptional adaptability in drug design. The intrinsic physicochemical properties of these frameworks—including their aromatic character, hydrogen-bonding capabilities, and balanced lipophilicity—facilitate targeted interactions with diverse biological macromolecules. Hybrid architectures that strategically combine quinoline and pyridine subsystems represent a sophisticated approach to molecular design, capitalizing on the pharmacophoric advantages of both moieties to enhance binding affinity, selectivity, and pharmacokinetic profiles. The compound 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine exemplifies this design philosophy, integrating a partially saturated 3,4-dihydroquinoline unit with an aminopyridine functionality to create a novel chemical entity with significant therapeutic potential. This review examines the structural and pharmacological foundations underpinning this hybrid scaffold within modern medicinal chemistry paradigms.

Role of Quinoline and Pyridine Hybrids in Drug Discovery

Quinoline and pyridine hybrids have revolutionized targeted therapy development due to their multifaceted target engagement capabilities and structural adaptability. Quinoline derivatives exhibit an exceptional breadth of bioactivities, prominently featuring in antimalarial therapeutics (exemplified by quinine and chloroquine) and extending to antibacterial, anticancer, and anti-tubercular applications [1] [5]. This versatility stems from quinoline’s planar aromatic structure, which facilitates intercalation with biomacromolecules and metal chelation. Pyridine-based pharmacophores, conversely, contribute distinct advantages through their hydrogen-bond accepting nitrogen and π-stacking competence, establishing them as indispensable components in kinase inhibitors and central nervous system therapeutics [6] [7]. The molecular hybridization of these scaffolds creates synergistic architectures capable of addressing complex disease mechanisms unattainable with single pharmacophores.

Table 1: Therapeutic Applications of Representative Quinoline-Pyridine Hybrid Pharmacophores

Hybrid StructureTherapeutic ApplicationKey Biological TargetsReference
Quinoline-pyridine conjugatesAntitubercular agentsMycobacterial enzymes [1]
Pyridinylquinoline derivativesKinase inhibitors (PIM-1/2)Serine/threonine kinases [9]
4-(Quinolin-3-yl)-pyridine analogsAntimalarial agentsPlasmodium metabolic pathways [6]
Dihydroquinoline-pyridinaminesCardioprotective agentsOxidative stress/apoptosis pathways [8]

The pharmacological significance of these hybrids is substantiated by extensive structure-activity relationship (SAR) studies. Molecular hybridization strategies systematically optimize three critical parameters: (1) enhanced target affinity through complementary binding interactions, (2) improved selectivity profiles by exploiting unique binding pocket features, and (3) reduced toxicity through metabolic stabilization [1] [6]. For instance, recent investigations into pyridine-quinoline hybrids as PIM-1 kinase inhibitors demonstrated potent anticancer activity against myeloid leukemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancer cell lines. These hybrids induced apoptosis exceeding 66% and significantly activated caspase 3/7 in HepG-2 cells, underscoring their therapeutic mechanism [9]. Kinetic analyses further revealed competitive inhibition modes against PIM-1 kinase, with molecular docking confirming dual binding domain interactions that leverage both quinoline’s planar aromatic system and pyridine’s hydrogen-bonding capability.

Pharmacophoric Significance of 3,4-Dihydroquinoline Derivatives

The 3,4-dihydroquinoline (DHQ) motif represents a structurally modified quinoline variant wherein partial saturation of the heterocyclic ring induces significant electronic and conformational alterations. This reduction imparts enhanced conformational flexibility while preserving the essential π-system required for aromatic interactions. Crucially, the nonplanar, partially saturated structure of DHQ derivatives diminishes intermolecular stacking tendencies, thereby improving solubility profiles—a frequent limitation of fully aromatic quinoline therapeutics [4] [8]. Pharmacophorically, the DHQ scaffold provides a versatile platform for strategic substitution at three critical positions: the annular nitrogen (N1), the benzylic carbon (C4), and the fused aromatic ring.

Table 2: Pharmacophoric Features of 3,4-Dihydroquinoline Derivatives

Structural FeaturePhysicochemical PropertiesBiological Implications
Annular nitrogen (N1)Basic center (pKa 5-7)Salt formation, H-bond donation
Benzylic position (C4)Nucleophilic centerElectrophile conjugation site
Fused aromatic ringExtended π-systemHydrophobic interactions, π-stacking
Partially saturated ringReduced planarity, enhanced flexibilityImproved solubility, membrane penetration

Recent studies demonstrate that DHQ integration significantly enhances chitin synthase inhibition (IC₅₀ = 0.09-0.21 mM) when incorporated into antifungal agents, outperforming fully saturated tetrahydroquinoline analogs [4]. This potency enhancement arises from DHQ’s optimal balance between aromatic character and conformational mobility, facilitating precise alignment within the enzyme’s catalytic pocket. Furthermore, the electron-donating nature of the saturated segment modulates the electronic distribution within the fused ring system, enhancing binding affinity for oxidoreductases implicated in cardioprotective pathways. In embelin-derived dihydroquinoline hybrids, this electronic modulation translated to significant attenuation of doxorubicin-induced cardiotoxicity through suppression of oxidative stress and apoptotic pathways [8]. The 6-substituted DHQ derivatives—particularly those featuring electron-withdrawing groups like nitro or ester functionalities—demonstrated superior bioactivity profiles, underscoring the critical influence of C6 electronic modulation on target engagement.

Rationale for Hybridization: Synergistic Effects of Quinolinyl-Pyridinamine Architectures

The strategic conjugation of 3,4-dihydroquinoline with 3-aminopyridine creates a hybrid pharmacophore exhibiting superior target engagement capabilities relative to either moiety individually. This molecular design leverages three synergistic mechanisms: (1) complementary binding domain interactions, (2) enhanced pharmacokinetic properties, and (3) multi-target engagement potential. The 3-aminopyridine component serves as a hydrogen-bonding anchor, capable of forming bidentate interactions with enzymatic targets through its electron-deficient ring nitrogen and exocyclic amine. Simultaneously, the dihydroquinoline segment provides an extended hydrophobic surface for van der Waals contacts and π-stacking interactions within conserved binding pockets [3] [9].

Molecular modeling studies of analogous hybrids demonstrate simultaneous engagement with both hinge region and allosteric sites in kinase targets. In PIM-1 kinase inhibition, the quinoline moiety inserts into the hydrophobic pocket through π-stacking with Phe49, while the pyridinamine nitrogen coordinates with the catalytic lysine (Lys67) residue—a binding mode unattainable by either pharmacophore independently [9]. This dual-domain interaction translates to potent enzymatic inhibition (IC₅₀ values in low micromolar range) and enhanced cellular activity. The partially saturated dihydroquinoline component further contributes to membrane permeability through reduced crystallinity and desolvation penalties, addressing a critical limitation of planar heterocyclic systems.

The hybridization approach also enables rational modulation of electronic properties across the conjugate system. Electron-donating effects from the dihydroquinoline’s saturated component partially offset the electron-deficient character of the pyridine ring, creating a balanced electronic profile that optimizes both solubility and passive diffusion. This electronic modulation is particularly evident in the 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine structure, where the benzylic position adjacent to the quinoline nitrogen provides electron density to the conjugated system while the meta-aminopyridine maintains hydrogen-bonding capacity. Computational analyses predict superior ADMET profiles for such hybrids compared to fully aromatic analogs, including enhanced aqueous solubility (predicted logS > -4) and blood-brain barrier permeability (predicted logBB > 0.3) [5] [8].

Table 3: Structural Advantages of Quinoline-Pyridinamine Hybridization

Structural AttributeSynergistic ContributionTherapeutic Impact
Pyridinamine hydrogen-bond capacityBidentate interaction with catalytic residuesEnhanced target affinity and selectivity
Dihydroquinoline flexibilityAdaptive binding to hydrophobic pocketsImproved resistance profile
Conjugated π-systemEnhanced charge transfer interactionsPotent enzyme inhibition
Balanced lipophilicity (logP 2-3.5)Optimal membrane permeability and solubilityImproved oral bioavailability
Modular substitution pointsTunable electronic and steric propertiesCustomizable activity against diverse targets

Properties

CAS Number

937603-85-5

Product Name

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C14H15N3/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9,15H2

InChI Key

QPGPWDYYRQUBJT-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.